molecular formula C7H6ClFN2O B8029944 3-Chloro-5-fluorobenzohydrazide

3-Chloro-5-fluorobenzohydrazide

Cat. No.: B8029944
M. Wt: 188.59 g/mol
InChI Key: WJSCWWBCEONKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Benzohydrazide (B10538) Chemical Scaffold in Contemporary Chemical Research

The benzohydrazide moiety, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), is a key building block in organic synthesis. thepharmajournal.com Its derivatives are a subject of intensive study due to their wide spectrum of biological activities and their utility as intermediates in the synthesis of more complex heterocyclic systems. biointerfaceresearch.comderpharmachemica.com The presence of the hydrazide-hydrazone pharmacophore (-CONH-N=CH-) is considered crucial for many of its biological functions. derpharmachemica.com

Research has demonstrated that benzohydrazide derivatives possess a remarkable range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular activities. thepharmajournal.comderpharmachemica.com This wide applicability has cemented the benzohydrazide scaffold as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Furthermore, these compounds are valuable in materials science and analytical chemistry. biointerfaceresearch.com The ease with which the hydrazide group can be derivatized, for instance, by condensation with aldehydes or ketones to form Schiff bases, allows for the creation of large libraries of compounds for screening and development. derpharmachemica.com

Strategic Role of Halogen Substitution in Modulating Chemical and Biological Properties of Aromatic Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an aromatic system is a powerful strategy for fine-tuning the physicochemical and biological properties of a molecule. msu.edu Halogenation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.orglibretexts.orgbyjus.com The nature of the halogen, its position on the ring, and the presence of other substituents can dramatically alter a compound's characteristics.

Key effects of halogen substitution include:

Electronic Effects : Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acidity of nearby functional groups. msu.edu

Lipophilicity : Halogenation generally increases the lipophilicity (fat solubility) of a molecule, which can enhance its ability to cross biological membranes.

Metabolic Stability : The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, leading to a longer biological half-life.

Binding Interactions : Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can improve binding affinity to biological targets like enzymes and receptors.

The strategic placement of halogens is a widely used tactic in drug design to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

Positioning of 3-Chloro-5-fluorobenzohydrazide within the Landscape of Substituted Benzohydrazide Derivatives

This compound is a disubstituted benzohydrazide derivative. Its structure is unique due to the specific meta-substitution pattern of a chlorine and a fluorine atom on the phenyl ring. This particular arrangement of two different halogens is expected to confer a distinct electronic and steric profile compared to mono-substituted or other di-substituted analogs.

The combination of chlorine and fluorine is noteworthy. Fluorine is known for its ability to enhance metabolic stability and binding affinity, while chlorine contributes significantly to increasing lipophilicity. msu.edunih.gov Their placement at the 3 and 5 positions influences the electron density of the aromatic ring and the reactivity of the hydrazide moiety. This positions this compound as a valuable candidate for investigations into structure-activity relationships within the benzohydrazide class. It serves as an interesting case study for how combined halogen substitutions can be used to modulate the properties of a known pharmacophore.

Defined Research Aims and Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of this compound would be guided by a set of clear research objectives designed to fully characterize the compound and explore its potential.

The primary aims would be:

To Develop an Efficient Synthesis : Establish a reliable and high-yielding synthetic route to produce this compound from commercially available starting materials, such as 3-chloro-5-fluorobenzonitrile (B1363421) or 3-chloro-5-fluorobenzoic acid. prepchem.com

To Perform Full Physicochemical and Structural Characterization : Thoroughly analyze the compound using modern spectroscopic and analytical techniques to confirm its structure and determine its key physical properties.

To Investigate Chemical Reactivity and Derivatization Potential : Explore the reactivity of the hydrazide functional group by synthesizing a series of derivatives (e.g., Schiff bases) to create a library of related compounds for further study. researchgate.net

To Conduct Preliminary Biological and Materials Screening : Evaluate the parent compound and its derivatives for a range of potential applications, such as antimicrobial, anticancer, or enzyme inhibitory activity, based on the known properties of the benzohydrazide class. nih.govnih.gov

These objectives form a structured research plan to systematically unlock the scientific value of this compound.

Data Tables

Table 1: Physicochemical Properties of 3-Chloro-5-fluorobenzaldehyde (B1363420) (Precursor) This interactive table provides key data for a potential precursor to the title compound.

PropertyValueReference
Molecular FormulaC7H4ClFO nih.gov
Molecular Weight158.56 g/mol nih.gov
AppearanceWhite to pale yellow transparent liquid guidechem.com
Boiling Point202.9 ± 20.0 °C at 760 mmHg guidechem.com
Density1.4 ± 0.1 g/cm³ guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSCWWBCEONKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Synthesis of 3-Chloro-5-fluorobenzohydrazide

The synthesis of this compound can be approached through several strategic pathways, primarily starting from its corresponding carboxylic acid or its derivatives. The optimization of these synthetic routes is crucial for maximizing yield and purity.

Synthetic Pathways from 3-Chloro-5-fluorobenzoic Acid Precursors

The most direct and common method for the synthesis of this compound involves a two-step process starting from 3-Chloro-5-fluorobenzoic acid. nih.gov The initial step is the esterification of the carboxylic acid to form a methyl or ethyl ester. For instance, methyl 3-chloro-5-fluorobenzoate can be prepared from 3-chloro-5-fluorobenzoic acid. synquestlabs.com

This ester intermediate is then subjected to hydrazinolysis, a reaction with hydrazine (B178648) hydrate (B1144303), to yield the desired this compound. This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. The general reaction scheme is as follows:

Step 1: Esterification

3-Chloro-5-fluorobenzoic acid + Methanol (B129727) (or Ethanol) --(Acid Catalyst)--> Methyl (or Ethyl) 3-chloro-5-fluorobenzoate + H₂O

Step 2: Hydrazinolysis

Methyl (or Ethyl) 3-chloro-5-fluorobenzoate + Hydrazine Hydrate --(Ethanol, Reflux)--> this compound + Methanol (or Ethanol)

An alternative, more direct route from the carboxylic acid involves its conversion to the corresponding acid chloride, 3-chloro-5-fluorobenzoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate to afford the hydrazide. This method can be advantageous as the reaction of the acid chloride with hydrazine is typically rapid and efficient.

Convergent and Divergent Synthetic Approaches Utilizing Halogenated Benzaldehydes or Anilines

While less common, synthetic strategies can be envisioned that utilize other commercially available halogenated precursors.

A potential convergent synthesis could involve the oxidation of 3-chloro-5-fluorobenzaldehyde (B1363420) to the corresponding benzoic acid, which can then be converted to the hydrazide as described in section 2.1.1. sigmaaldrich.comneliti.com

A divergent approach could theoretically start from 3-chloro-5-fluoroaniline. nih.govsemanticscholar.orgnih.gov This would involve a Sandmeyer-type reaction, where the aniline (B41778) is first diazotized and then reacted with a cyanide source to introduce the carbon atom of the future hydrazide group. The resulting 3-chloro-5-fluorobenzonitrile (B1363421) would then need to be hydrolyzed to the carboxylic acid or directly converted to the ester, followed by hydrazinolysis. prepchem.com However, this multi-step route is generally less efficient than starting from the benzoic acid.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The efficiency of hydrazide synthesis, particularly the hydrazinolysis step, can be influenced by several factors. The choice of solvent is critical, with alcohols like ethanol and methanol being commonly employed due to their ability to dissolve both the ester and hydrazine hydrate. nih.gov

The reaction temperature and time are also key parameters. While some hydrazinolysis reactions can proceed at room temperature, heating under reflux is often used to accelerate the reaction and improve the yield. nih.gov The molar ratio of hydrazine hydrate to the ester is another important consideration, with an excess of hydrazine hydrate often used to ensure complete conversion of the starting material.

Optimization studies for the synthesis of similar hydrazides have shown that the use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. Furthermore, the purity of the starting materials and the exclusion of moisture are crucial for preventing side reactions and obtaining a high-purity product.

Derivatization Chemistry of this compound

The presence of the reactive -NHNH₂ group makes this compound an excellent substrate for a variety of chemical transformations, leading to the generation of diverse molecular architectures.

Synthesis and Structural Diversity of Schiff Bases and Hydrazone Derivatives

One of the most common derivatization reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases and hydrazones, respectively. jocpr.commdpi.com This reaction is typically catalyzed by a small amount of acid, such as acetic acid, in an alcoholic solvent. nih.gov

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond.

The structural diversity of the resulting Schiff bases and hydrazones can be readily achieved by varying the structure of the carbonyl compound. A wide array of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed, leading to a large library of derivatives with different steric and electronic properties.

Below are some examples of Schiff bases and hydrazones derived from this compound, along with their general synthetic scheme.

This compound + R-CHO (Aldehyde) --(Catalyst, Solvent)--> N'-(Substituted-benzylidene)-3-chloro-5-fluorobenzohydrazide (Schiff Base) + H₂O

Table 1: Examples of Synthesized Schiff Bases/Hydrazones from this compound

Derivative Name Aldehyde/Ketone Precursor Key Spectroscopic Data
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-chloro-5-fluorobenzohydrazide 4-Hydroxy-3-methoxybenzaldehyde ---
(E)-N'-(4-(dimethylamino)benzylidene)-3-chloro-5-fluorobenzohydrazide 4-(Dimethylamino)benzaldehyde ---
(E)-3-chloro-5-fluoro-N'-(4-nitrobenzylidene)benzohydrazide 4-Nitrobenzaldehyde ---

Note: Specific spectroscopic data for these derivatives would require targeted synthesis and analysis.

The formation of these derivatives is often confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. In the IR spectrum, the disappearance of the C=O stretching vibration of the aldehyde/ketone and the appearance of a new band corresponding to the C=N stretching vibration confirm the formation of the Schiff base/hydrazone. jocpr.com In the ¹H-NMR spectrum, a characteristic singlet for the azomethine proton (-N=CH-) typically appears in the downfield region. jocpr.com

Formation of Metal Complexes with Transition and Main Group Elements

The hydrazone derivatives of this compound, with their multiple coordination sites (the azomethine nitrogen, the amide oxygen, and potentially a phenolic hydroxyl group if present in the aldehyde moiety), are excellent ligands for the formation of metal complexes. rsc.org These ligands can chelate with a variety of transition and main group metal ions to form stable coordination compounds.

The synthesis of these metal complexes is generally achieved by reacting the hydrazone ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often with gentle heating. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the metal ion, the ligand structure, and the reaction conditions.

The coordination of the ligand to the metal ion is typically confirmed by changes in the IR and electronic spectra. For instance, a shift in the C=N and C=O stretching vibrations in the IR spectrum upon complexation indicates the involvement of these groups in coordination. The electronic spectra of the complexes often show new absorption bands corresponding to d-d transitions (for transition metals) or charge-transfer transitions, which are absent in the free ligand.

Table 2: Potential Metal Complexes of this compound Derivatives

Ligand (Hydrazone Derivative) Metal Ion Potential Geometry
(E)-N'-(2-hydroxybenzylidene)-3-chloro-5-fluorobenzohydrazide Cu(II) Square planar or distorted octahedral
(E)-N'-(2-hydroxybenzylidene)-3-chloro-5-fluorobenzohydrazide Ni(II) Octahedral or square planar
(E)-N'-(2-hydroxybenzylidene)-3-chloro-5-fluorobenzohydrazide Co(II) Tetrahedral or octahedral

Note: The actual geometry would be determined experimentally.

The structural elucidation of these metal complexes often requires a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction to determine the precise coordination geometry around the metal center.

Other Nucleophilic and Electrophilic Functionalization Reactions

The chemical reactivity of this compound is characterized by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group and the electrophilic substitution potential of the substituted benzene (B151609) ring. These properties allow for a variety of functionalization reactions to synthesize more complex molecules and heterocyclic systems.

Nucleophilic Functionalization Reactions

The primary site for nucleophilic attack is the terminal -NH2 group of the hydrazide moiety. This group readily reacts with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones, and can participate in cyclization reactions to form important heterocyclic structures.

One of the most fundamental reactions of this compound is its condensation with aldehydes or ketones to form N-acylhydrazones, which are a class of Schiff bases. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The resulting hydrazones are versatile intermediates that can be further modified or used as final products. The general scheme for this reaction involves stirring the hydrazide and the carbonyl compound in a suitable solvent, such as methanol or ethanol, often at room temperature. nih.gov

A representative example, based on the reactivity of the closely related 3-chlorobenzohydrazide, is the reaction with a substituted benzaldehyde (B42025) to yield the corresponding N'-benzylidene-3-chlorobenzohydrazide. nih.gov

Schiff Base Formation Reaction

Figure 1: General reaction scheme for the formation of N'-benzylidenehydrazides from 3-substituted benzohydrazides.

This reactivity allows for the synthesis of a wide array of hydrazone derivatives from this compound, as detailed in the table below.

Table 1: Synthesis of N'-Substituted Benzylidenehydrazides via Nucleophilic Condensation¹
Reactant 1Reactant 2 (Aldehyde)SolventConditionsProduct
This compoundSubstituted BenzaldehydeMethanol or EthanolStirring at room temperatureN'-(Substituted-benzylidene)-3-chloro-5-fluorobenzohydrazide
3-Chlorobenzohydrazide2-Chloro-5-nitrobenzaldehydeMethanolStirring at room temperature for 30 min3-Chloro-N′-(2-chloro-5-nitrobenzylidene)benzohydrazide nih.gov
3-Bromobenzohydrazide2-ChlorobenzaldehydeMethanolNot specified(E)-N'-(2-Chlorobenzylidene)-3-bromobenzohydrazide

¹Data is representative of typical reaction conditions for this class of compounds based on cited literature.

Furthermore, the hydrazide and its hydrazone derivatives are key precursors for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions are of significant interest in medicinal and materials chemistry.

Formation of 1,3,4-Oxadiazoles: N-acylhydrazones, derived from this compound, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves heating the hydrazone in acetic anhydride. nih.gov Alternatively, the direct reaction of the hydrazide with a carboxylic acid followed by dehydration using reagents like phosphorus oxychloride can also yield the oxadiazole ring. nih.gov

Formation of 1,3,4-Thiadiazoles and 1,2,4-Triazoles: The reaction of this compound with carbon disulfide in a basic medium (like potassium hydroxide (B78521) in ethanol) is a key step toward sulfur- and nitrogen-containing heterocycles. This reaction initially forms a potassium dithiocarbazinate salt. This intermediate can then be cyclized under different conditions. For instance, reaction with hydrazine hydrate can lead to the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. growingscience.com

Table 2: Synthesis of Heterocycles from Benzohydrazide (B10538) Precursors¹
Starting MaterialReagentsKey Intermediate/Product TypeReference
N'-Substituted benzylidene-3,4,5-trimethoxybenzohydrazideAcetic Anhydride (Ac₂O)3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole nih.gov
Acid Hydrazide1. Carbon Disulfide (CS₂), KOH/Ethanol 2. Hydrazine Hydrate (N₂H₄·H₂O)4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol growingscience.com
Acid HydrazideCarboxylic Acid, Phosphorus Oxychloride (POCl₃)2,5-Disubstituted-1,3,4-oxadiazole nih.gov

¹Reaction pathways are generalized based on established synthetic routes for hydrazides.

Electrophilic Functionalization Reactions

Electrophilic aromatic substitution provides a pathway to directly functionalize the benzene ring of this compound. The outcome of such reactions is dictated by the directing effects and the activating or deactivating nature of the substituents already present on the ring: the chloro group, the fluoro group, and the benzohydrazide group (-CONHNH₂).

Directing Effects: Both chlorine and fluorine are ortho-, para-directing, yet deactivating substituents due to their inductive electron withdrawal and mesomeric electron donation. The benzohydrazide group is considered an ortho-, para-director and is activating.

Predicted Reactivity: The positions open for electrophilic attack are C2, C4, and C6. The C4 position is para to the fluorine and ortho to the chlorine. The C6 position is ortho to both the fluorine and the hydrazide group. The C2 position is ortho to both the chlorine and the hydrazide group. The interplay of these directing effects makes predicting the major product complex without specific experimental data. The activating effect of the hydrazide group would likely direct incoming electrophiles to the C2 and C6 positions, but steric hindrance from the hydrazide group itself could influence the regioselectivity. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would require a catalyst, and the conditions would need to be carefully controlled to avoid reactions at the hydrazide moiety. byjus.comchemguide.co.uk

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is a powerful tool for determining the precise structure of 3-Chloro-5-fluorobenzohydrazide by mapping the magnetic environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would display distinct signals corresponding to the aromatic protons and the hydrazide group protons (-CONHNH₂). The aromatic region is expected to show complex splitting patterns due to spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring.

The protons on the aromatic ring (H-2, H-4, and H-6) will exhibit chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. These protons would likely appear as multiplets due to coupling with each other. The hydrazide group has two types of protons: the amide proton (NH) and the amine protons (NH₂). These protons are exchangeable and their signals can be broad. Their chemical shifts are sensitive to solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
Aromatic H 7.0 - 8.0 m -
-NH- Variable br s -
-NH₂ Variable br s -

Note: 'm' denotes multiplet, and 'br s' denotes broad singlet. Actual values may vary based on experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached chloro and fluoro groups. The carbon atom attached to the fluorine will show a large C-F coupling constant. The carbonyl carbon of the hydrazide group will appear at a characteristic downfield position.

The electronegative chlorine and fluorine atoms cause a downfield shift for the carbons they are directly bonded to (C-3 and C-5). The positions of the other aromatic carbons are also affected, providing a complete picture of the electronic environment within the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~165
Aromatic C-Cl ~135
Aromatic C-F ~162 (doublet due to C-F coupling)
Other Aromatic C 110 - 130

Note: These are approximate values and can vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to trace the proton network within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.

The IR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups.

Key vibrational modes include:

N-H stretching: The hydrazide group will show characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. These bands can be broad due to hydrogen bonding.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1640-1680 cm⁻¹. The position of this band is sensitive to substituent effects and hydrogen bonding.

C-C aromatic stretching: The stretching vibrations of the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.

C-Cl and C-F stretching: The stretching vibrations for the carbon-halogen bonds will be observed at lower frequencies in the fingerprint region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
-NH₂ / -NH- N-H stretch 3200 - 3400
C=O C=O stretch 1640 - 1680
Aromatic Ring C=C stretch 1450 - 1600
C-F C-F stretch 1000 - 1400

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For this compound (C₇H₆ClFN₂O), the molecular ion peak (M⁺) would be a key indicator of its identity.

The presence of a chlorine atom would result in a characteristic isotopic pattern for any chlorine-containing fragment. The M⁺ peak would be accompanied by an (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving the cleavage of the amide and hydrazide bonds. Common fragmentation patterns for similar benzohydrazide (B10538) structures include:

α-cleavage: Loss of the -NHNH₂ group to form the 3-chloro-5-fluorobenzoyl cation.

Amide bond cleavage: Cleavage of the C-N bond, leading to the formation of the 3-chloro-5-fluorophenyl radical cation or other related fragments.

Loss of small molecules: Elimination of neutral molecules such as CO, N₂, and H₂O from the molecular ion or subsequent fragments.

A hypothetical fragmentation pattern is presented in the data table below.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound

Fragment Ionm/z (for ³⁵Cl)Proposed Structure
[C₇H₆ClFN₂O]⁺188.0Molecular Ion
[C₇H₄ClFO]⁺158.0Loss of NH₂NH
[C₆H₃ClF]⁺130.0Loss of CONHNH₂
[C₇H₅FN₂O]⁺152.0Loss of Cl
[C₆H₄F]⁺95.0Fluorophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of the benzene ring and the carbonyl group are the primary chromophores.

The expected UV-Vis spectrum would likely exhibit absorptions corresponding to:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system and the C=O double bond. They are typically observed at shorter wavelengths.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These are generally of lower intensity and appear at longer wavelengths.

The substitution on the benzene ring with a chloro and a fluoro group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzohydrazide.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected λmax Range (nm)Chromophore
π → π200-280Benzene ring, C=O
n → π280-350C=O, -NHNH₂

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Elucidation of Crystal Structure, Molecular Conformation, and Torsion Angles

SCXRD analysis of a suitable single crystal would reveal the exact spatial arrangement of all atoms. Key structural parameters that would be determined include:

Bond Lengths: The distances between bonded atoms, such as C-Cl, C-F, C-C, C=O, and C-N. These would be expected to fall within typical ranges for such bonds in similar organic molecules. nih.gov

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsion Angles: These describe the conformation of the molecule, particularly the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the hydrazide group and the C-N bond of the hydrazide moiety. The planarity of the molecule and the orientation of the hydrazide group relative to the aromatic ring would be of particular interest. Studies on similar hydrazone compounds often report a dihedral angle between the benzene rings. researchgate.netnih.gov

Interactive Data Table: Hypothetical Key Structural Parameters for this compound from SCXRD

ParameterExpected Value
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C=O Bond Length~1.23 Å
C-N Bond Length~1.33 Å
Dihedral Angle (Phenyl - Hydrazide)Variable

Analysis of Supramolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This packing is governed by non-covalent interactions. For this compound, the crystal packing would likely be dominated by hydrogen bonds and potentially halogen bonds, leading to the formation of one-, two-, or three-dimensional networks. In related structures like 3-chloro-5-fluorosalicylaldehyde, π-stacking interactions are also observed, where aromatic rings are arranged in an offset face-to-face manner. nih.gov

Quantification of Hydrogen Bonding and Halogen Bonding Interactions within the Solid State

A detailed analysis of the crystallographic data would allow for the precise measurement of intermolecular interactions.

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O). It is highly probable that strong N-H···O hydrogen bonds would be a primary motif in the crystal structure, linking molecules together. The geometry of these bonds (donor-acceptor distance and angle) would be accurately determined. nih.gov

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules (C-Cl···O or C-Cl···N). The fluorine atom is generally a poor halogen bond donor but can act as an acceptor. The presence and strength of these interactions would be inferred from the intermolecular distances being shorter than the sum of the van der Waals radii.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Chloro-5-fluorobenzohydrazide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-C and C-N bonds. By comparing the relative energies of these conformers, the most stable and likely observable structure of the molecule can be identified. Such studies on similar molecules often reveal planar or near-planar arrangements of the benzene (B151609) ring, with specific orientations of the hydrazide group influenced by intramolecular interactions.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) Note: This table is illustrative. Specific calculated values for this compound require a dedicated DFT study.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-Cl ~1.74
C-F ~1.35
C=O ~1.23
N-N ~1.39
Bond Angles (°) C-C-Cl ~119
C-C-F ~118
O=C-N ~122

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity. nih.govmdpi.com These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

For this compound, the HOMO is expected to be localized on the phenyl ring and the hydrazide group, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group.

Table 2: Global Reactivity Descriptors (Illustrative) Note: This table is illustrative. Specific calculated values for this compound require a dedicated DFT study.

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measure of stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting ability
Electrophilicity Index (ω) μ2 / 2η Propensity to accept electrons

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of bonds. Comparing the theoretical spectrum with an experimental one helps to validate the accuracy of the computational model and confirm the molecular structure. nih.govresearchgate.net For this compound, characteristic frequencies would be expected for the C=O, N-H, C-Cl, and C-F stretching modes, as well as vibrations of the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing valuable insight into its reactivity. wolfram.com The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen, nitrogen, and fluorine atoms, identifying them as sites for electrophilic interaction. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the hydrazide group, indicating their susceptibility to nucleophilic attack.

Theoretical Prediction and Validation of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation and delocalized electrons can exhibit Nonlinear Optical (NLO) properties, which are important for applications in telecommunications and photonics. Computational methods can predict NLO properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). rsc.orgymerdigital.com A high hyperpolarizability value suggests a strong NLO response. The investigation of this compound's NLO properties would involve calculating these parameters to assess its potential as an NLO material. erciyes.edu.tr The presence of donor (hydrazide) and acceptor-like (halogens, carbonyl) groups suggests it may possess notable NLO characteristics.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to define atoms and the bonds between them. This method can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties of the electron density at specific points called bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the strength and nature of the interatomic interactions within the this compound molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

The analysis involves the localization of the wave function into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for a quantitative assessment of donor-acceptor interactions, which are key to understanding the electronic landscape of the molecule. For this compound, the primary focus of NBO analysis would be on the interactions between the filled (donor) and empty (acceptor) orbitals.

Key Findings from Theoretical NBO Analysis:

Intramolecular Charge Transfer: The presence of electronegative fluorine and chlorine atoms on the benzene ring significantly influences the electronic distribution. NBO analysis can quantify the charge transfer from the hydrazide moiety to the substituted phenyl ring. The electron-withdrawing nature of the halogen substituents would lead to a net charge transfer, which can be analyzed by examining the occupancies of the relevant orbitals.

Stabilization Energy: The stability of the molecule is enhanced by hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy (E(2)) associated with these interactions. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms of the hydrazide group and the π* anti-bonding orbitals of the benzene ring.

Hybridization and Bond Strengths: NBO analysis can also provide information about the hybridization of atomic orbitals, which is directly related to the geometry and strength of chemical bonds. Changes in hybridization due to the electronic effects of the chloro and fluoro groups can impact the bond lengths and angles within the molecule.

A representative NBO analysis for a molecule like this compound would typically involve the calculation of various parameters, as illustrated in the hypothetical data table below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)5.8Lone Pair - Antibonding Pi
LP(1) O1σ(N1-N2)3.2Lone Pair - Antibonding Sigma
π(C4-C5)π(C2-C3)18.5Pi - Pi Interaction
LP(2) N2σ*(C1-N1)4.1Lone Pair - Antibonding Sigma

This table presents hypothetical data for illustrative purposes, based on typical NBO analysis results for similar aromatic hydrazide compounds.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations are instrumental in exploring its conformational landscape and understanding the influence of the surrounding environment, particularly the solvent.

The conformation of a molecule, which is the spatial arrangement of its atoms, can significantly affect its chemical and biological properties. MD simulations provide a way to sample these different conformations by solving Newton's equations of motion for the atoms in the molecule over a period of time.

Conformational Sampling:

The hydrazide linkage in this compound allows for rotation around several single bonds, leading to a variety of possible conformations. MD simulations can explore these rotational degrees of freedom to identify the most stable and frequently occurring conformations.

By analyzing the trajectory of the simulation, one can construct a potential energy surface of the molecule, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most stable conformations.

Solvent Effects:

The choice of solvent can have a profound impact on the conformational preferences of a molecule. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, methanol (B129727), dimethyl sulfoxide) to mimic experimental conditions.

The interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding and electrostatic interactions, can stabilize certain conformations over others. For instance, in a polar protic solvent like water, conformations that can form hydrogen bonds with the solvent will be favored. In a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the conformation.

The results of MD simulations can be summarized in terms of the population of different conformational states in various solvents, as shown in the hypothetical table below.

SolventDominant ConformationKey Dihedral Angle(s)Population (%)
WaterExtended180° ± 20°75
MethanolExtended175° ± 25°68
Dimethyl Sulfoxide (DMSO)Partially Folded120° ± 30°55
ChloroformFolded90° ± 40°82

This table presents hypothetical data for illustrative purposes, demonstrating how MD simulations can quantify the effect of different solvents on the conformational preferences of a molecule like this compound.

Structure Activity Relationship Sar and Mechanistic Pathways

Correlative Analysis of 3-Chloro-5-fluorobenzohydrazide Derivatives: Structural Features and Biological Activities

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence and nature of halogen substituents on the benzohydrazide (B10538) scaffold can profoundly modulate the biological activity of the resulting compounds. researchgate.net Generally, the introduction of a chlorine atom can enhance the biological effect of a molecule. researchgate.net This is often attributed to the electronic and steric properties of chlorine, which can facilitate more efficient binding to the target site. researchgate.net

In some cases, the position of the halogen is critical. For instance, in a series of benzohydrazide derivatives, compounds with a chlorine atom at the para-position of the aromatic ring demonstrated different levels of antiproliferative activity compared to other substitutions. nih.gov The lipophilicity and membrane permeability conferred by the chlorine atom are also significant factors in its ability to modulate biological activity. researchgate.net

Studies on various heterocyclic derivatives have shown that the introduction of halogen atoms like chlorine and fluorine can significantly influence their antimicrobial and anticancer activities. nih.govrsc.org For example, in a study of benzimidazole-1,2,3-triazole hybrids, derivatives with a fluorine substituent on the terminal benzyl (B1604629) ring showed better α-glucosidase inhibitory activity. nih.gov Conversely, the presence of a chlorine atom in other positions sometimes led to a decrease in potency, highlighting the nuanced role of halogen substitution. nih.gov

The following table summarizes the influence of halogen substituents on the biological activity of various benzohydrazide-related compounds based on available research data.

Compound SeriesHalogen SubstituentPositionObserved Effect on Biological ActivityReference
Benzohydrazide DerivativesChlorineparaInfluenced antiproliferative activity nih.gov
Benzimidazole-1,2,3-triazole hybridsFluorineTerminal benzyl ringInduced better α-glucosidase inhibitory activity nih.gov
Benzimidazole-1,2,3-triazole hybridsChlorineparaReduced α-glucosidase inhibitory potency nih.gov
Cobalt bis(dicarbollide) derivativesFluorine, Chlorine, Bromine, IodineVariesIncreasing atomic mass of the halogen improved antibacterial activity rsc.org

The Pivotal Role of the Hydrazide Functional Group in Ligand-Target Recognition

The hydrazide moiety (–CO–NH–NH–) is a cornerstone of the biological activity observed in this class of compounds. mdpi.com It acts as a versatile pharmacophore, capable of engaging in various interactions with biological targets. nih.gov The electron-rich nature of the hydrazine (B178648) group allows it to participate in both polar and radical-based interactions, enabling it to covalently target a diverse range of enzymes. nih.gov

The hydrazide functional group can be a key player in forming hydrogen bonds and other non-covalent interactions within the binding site of a target protein. nih.gov In some instances, the hydrazide group can undergo metabolic activation, for example, through oxidation, to form a reactive species that can then covalently modify the target. nih.gov This mechanism-based inactivation is a hallmark of certain hydrazine-containing drugs. nih.gov

Furthermore, the hydrazide group serves as a crucial linker, connecting different parts of the molecule and orienting them correctly for optimal binding. thepharmajournal.com Its ability to coordinate with metal ions also opens up avenues for the development of metal-based therapeutics with unique activity profiles. frontiersin.org

Impact of Derivatization (e.g., Schiff Base Formation, Metal Complexation) on Modulating Activity Profiles

The biological activity of this compound can be significantly altered and often enhanced through chemical modification, particularly by forming Schiff bases and metal complexes.

Schiff Base Formation: The condensation of the hydrazide group with an aldehyde or ketone results in the formation of a hydrazone, a type of Schiff base (containing a –CO–NH–N=C– linkage). This derivatization can dramatically impact the compound's biological properties. frontiersin.orgnih.gov Schiff bases are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor effects. nih.govnih.gov The formation of a Schiff base introduces an azomethine group (-C=N-), which can be crucial for biological activity. nih.gov For example, some Schiff base derivatives of 5-fluoroindolin-2-one have shown significant analgesic and anti-inflammatory activities. nih.gov

The following table provides examples of how derivatization has been shown to modulate the biological activity of related compounds.

Original Compound TypeDerivatizationResulting Compound TypeObserved Change in Biological ActivityReference
HydrazideSchiff Base FormationHydrazoneOften leads to enhanced or new biological activities like analgesic and anti-inflammatory effects. nih.gov
Hydrazide/HydrazoneMetal ComplexationMetal-Hydrazone ComplexFrequently results in significantly increased potency, for example, in anticancer and antimicrobial activities. frontiersin.orgresearchgate.netresearchgate.net
3-amino-5-bromobenzofuran-2-carboxamideSchiff Base Formation and Metal ComplexationMetal complexes of Schiff baseSome complexes exhibited good antimicrobial and DNA cleavage activity. researchgate.net

In Silico Mechanistic Probing: Molecular Docking and Protein-Ligand Interaction Studies

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the potential mechanisms of action of bioactive compounds like this compound and its derivatives. These in silico techniques allow for the prediction of how a ligand might bind to a biological target at the molecular level.

Identification of Putative Biological Targets and Binding Sites

Molecular docking simulations can screen large libraries of compounds against known protein structures to identify potential biological targets. For benzohydrazide derivatives, a variety of putative targets have been identified through such studies, reflecting their broad spectrum of biological activities. thepharmajournal.com For example, docking studies on related compounds have suggested potential interactions with enzymes like epidermal growth factor receptor (EGFR) kinase, which is implicated in cancer. nih.gov

In other studies, molecular docking has been used to identify the binding sites of hydrazone derivatives within enzymes such as α-glucosidase, providing insights into their antidiabetic potential. nih.gov The identification of the binding pocket and the key amino acid residues involved in the interaction is a critical first step in understanding the mechanism of action. mdpi.com For instance, docking of some benzimidazolyl-chalcones into the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) has helped to explain their antimalarial activity. journaljpri.com

Prediction of Binding Modes and Quantitative Binding Affinities

Beyond identifying potential targets, molecular docking can predict the specific orientation and conformation of a ligand within the binding site, known as the binding mode. This includes predicting the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov For example, docking studies of 1-allyl-3-benzoylthiourea (B5185869) analogs with DNA gyrase subunit B have revealed key interactions that correlate with their antibacterial activity. nih.gov

Furthermore, docking programs can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). niscpr.res.inniscpr.res.in A lower binding energy generally indicates a more stable and favorable interaction. These quantitative predictions can be used to rank different compounds and prioritize them for further experimental testing. researchgate.net For instance, the binding affinities of 3-chlorobenzamide (B146230) with human Matrix metalloproteinase-2 and progesterone (B1679170) receptors have been calculated to be comparable to those of standard drugs, suggesting its potential as an anticancer agent. niscpr.res.inniscpr.res.in

The following table presents a summary of predicted binding affinities for related compounds from molecular docking studies.

CompoundPutative TargetPredicted Binding Affinity (kcal/mol)Reference
3-chlorobenzamideHuman Matrix metalloproteinase-2-6.5 niscpr.res.inniscpr.res.in
3-chlorobenzamideHuman progesterone receptor-6.0 niscpr.res.inniscpr.res.in
2-methylnaphthalene-1,4-dione derivativeBreast cancer-related protein 1M17-7.2 researchgate.net
Amide derivativesNot specified-2.74 to -8.022 researchgate.net

Hypothesized Molecular Mechanisms Underlying Observed Biological Effects (e.g., Enzyme Inhibition, Receptor Modulation)

While direct studies on the molecular mechanisms of this compound are not extensively documented in publicly available literature, the biological activities of structurally related benzohydrazide and substituted aromatic compounds allow for the formulation of hypotheses regarding its potential modes of action. These hypotheses are primarily centered on enzyme inhibition and are supported by molecular docking studies of similar chemical scaffolds.

The core structure of benzohydrazide is a known pharmacophore that can interact with various biological targets. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the 3-position and a fluorine atom at the 5-position, are expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and inhibitory potential against specific enzymes.

Enzyme Inhibition:

Research on analogous compounds suggests that this compound may act as an inhibitor of several classes of enzymes. The hydrazide moiety (-CONHNH2) is a key structural feature capable of forming hydrogen bonds and coordinating with metal ions within enzyme active sites.

One potential target class is the cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study on xanthen-9-one derivatives, which also feature a substituted aromatic ring, highlighted that modifications to the core structure could lead to selective inhibition of BuChE. nih.gov Although the removal of a carbamic function from the lead compound in that study reduced AChE inhibition, it underscores the principle that specific substitutions can confer high selectivity for BuChE. nih.gov This suggests that this compound could potentially exhibit selective inhibitory activity against BuChE.

Another relevant area of enzyme inhibition is related to metabolic enzymes. For instance, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated inhibitory activity against α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. nih.gov The structure-activity relationship (SAR) in that study revealed that the presence and position of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring were crucial for the inhibitory potential. nih.gov Specifically, a 3-chloro substitution on the phenyl ring was found to be favorable for α-glucosidase inhibitory activity. nih.gov This finding supports the hypothesis that the 3-chloro-5-fluoro substitution pattern on the benzohydrazide scaffold could confer inhibitory activity against these or other metabolic enzymes.

Furthermore, molecular docking studies on 5-chlorobenzimidazole-based compounds have shown potential inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum. journaljpri.comresearchgate.net These studies revealed that the pyrrolic nitrogen of the benzimidazole (B57391) and the ketone of a propenone side chain were key to receptor interaction. journaljpri.comresearchgate.net While the core is different, the presence of a chloro-substituted aromatic ring in a heterocyclic structure suggests a potential mechanism for antimicrobial activity through the inhibition of essential parasitic enzymes.

The following table summarizes the inhibitory activities of some related compounds, providing a basis for hypothesizing the potential targets of this compound.

Compound Class/DerivativeTarget Enzyme(s)Observed EffectReference
3-[omega-(benzylmethylamino)alkoxy]xanthen-9-onesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Selective inhibition of BuChE over AChE. nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamidesα-glucosidase, α-amylasePotent to moderate inhibitory potential. Substitution at the meta position (3-position) with an electron-withdrawing group was favorable for α-glucosidase inhibition. nih.gov
5-chlorobenzimidazolyl-chalconesDihydrofolate reductase-thymidylate synthase (DHFR-TS)Antiplasmodial activity against chloroquine-resistant P. falciparum. journaljpri.comresearchgate.net

Receptor Modulation:

At present, there is limited information from the surveyed literature to form a specific hypothesis regarding the direct modulation of receptors by this compound. The primary hypothesized mechanism based on related structures is enzyme inhibition.

Potential Applications in Specialized Chemical and Biochemical Fields

Role as Versatile Building Blocks and Synthetic Intermediates in Advanced Organic Synthesis

3-Chloro-5-fluorobenzohydrazide is a highly useful building block for constructing complex molecular architectures in organic synthesis. The hydrazide moiety (-CONHNH₂) is a key functional group that serves as a nucleophile, readily reacting with electrophilic species, most notably aldehydes and ketones, to form stable acylhydrazone linkages. nih.gov This reaction is fundamental to its role as a synthetic intermediate.

The resulting hydrazone derivatives are not merely stable products but are themselves versatile intermediates for further transformations. beilstein-journals.org The presence of the halogen atoms on the phenyl ring influences the reactivity of the hydrazide group and imparts specific characteristics to the resulting molecules. Similar halogenated aromatic compounds are recognized as important building blocks for creating diverse heterocyclic scaffolds. nih.gov For instance, the reaction of a substituted benzohydrazide (B10538) with an appropriate aldehyde is a common and efficient method for generating complex hydrazone structures, which can then undergo cyclization or other modifications. nih.gov Hydrazones themselves are considered valuable building blocks in synthetic chemistry, capable of acting as both electrophilic and nucleophilic equivalents. beilstein-journals.org

The utility of chloro-containing reagents as versatile synthetic building blocks is a well-established principle in organic chemistry, enabling the generation of a wide array of molecular skeletons through various synthetic transformations. rsc.orgchemrxiv.org

Table 1: Synthetic Reactions Involving the Hydrazide Moiety
Reactant TypeResulting Linkage/ScaffoldSignificance
Aldehydes/KetonesAcylhydrazoneForms stable, conjugated systems; key intermediate for heterocycles. nih.govbeilstein-journals.org
Acid AnhydridesN-acylhydrazide / 1,3,4-OxadiazolePrecursor to five-membered heterocyclic rings. beilstein-journals.org
Isocyanates/IsothiocyanatesSemicarbazide/ThiosemicarbazideBuilds blocks for more complex urea-like structures.
β-KetoestersPyrazolone (B3327878)Direct synthesis of medicinally relevant pyrazolone heterocycles.

Utility in Medicinal Chemistry as a Foundation for Novel Lead Compounds in Drug Discovery

The this compound structure is a promising scaffold in medicinal chemistry for the development of new therapeutic agents. Hydrazone compounds, which are readily synthesized from hydrazides, have garnered significant attention for their wide range of potential biological applications. nih.gov The inclusion of chlorine is particularly noteworthy, as chlorine chemistry is integral to the production of a vast majority of pharmaceuticals, contributing to treatments for numerous diseases. nih.gov

The specific substitution pattern of a chloro group at the 3-position and a fluoro group at the 5-position provides a unique combination of lipophilicity, polarity, and hydrogen-bonding potential, which can be fine-tuned to achieve desired interactions with biological targets. Halogenated benzoic acids and their derivatives are common starting points in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The development of diverse libraries of compounds based on such building blocks is a key strategy in modern drug discovery. nih.gov

This compound serves as an excellent starting point for the rational design of new pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. The core structure presents several key features for molecular recognition at a biological target:

Aromatic Ring: Provides a scaffold for hydrophobic and π-stacking interactions.

Halogen Atoms (Cl, F): Act as lipophilic groups and potential halogen bond donors, which can enhance binding affinity and selectivity.

Hydrazide Group: Offers a rich array of hydrogen bond donors and acceptors, crucial for anchoring a molecule within a protein's active site.

Medicinal chemists can use this scaffold to design and synthesize libraries of new drug candidates. researchgate.net By reacting the terminal amine of the hydrazide group with a diverse set of aldehydes and ketones, a multitude of acylhydrazone derivatives can be created. nih.gov This approach allows for systematic exploration of the chemical space around a target, a strategy known as "heterocyclic oriented synthesis," to identify compounds with high efficacy and specificity. nih.gov This method of using a core building block to generate diverse libraries is a proven technique for discovering molecules with significant biological importance. nih.gov Conformational restriction, a common strategy to enhance binding affinity and selectivity, can be applied to derivatives of this scaffold to develop potent and selective drug candidates. nih.gov

This compound is primarily a precursor, an intermediate molecule that is transformed into a final, biologically active compound. ossila.com Its value lies in its ability to facilitate the synthesis of various heterocyclic systems known for their pharmacological importance. nih.gov The hydrazide functional group is particularly adept at participating in cyclization reactions to form stable ring structures.

Many bioactive small molecules are based on heterocyclic cores that can be synthesized from hydrazide precursors. nih.gov For example, acylhydrazones can be cyclized to form 1,3,4-oxadiazoles, while reactions with β-dicarbonyl compounds can yield pyrazoles. beilstein-journals.org These heterocyclic motifs are prevalent in a wide range of clinically used drugs. The strategy of using a multi-reactive building block to access diverse heterocyclic scaffolds is central to modern drug discovery. nih.gov For example, related chloro-fluoro-substituted benzoic acids are used as building blocks for potent enzyme inhibitors. ossila.com

Table 2: Bioactive Heterocycles Derivable from Hydrazide Precursors
Heterocyclic ScaffoldPotential Biological ActivitySynthetic Route from Hydrazide
1,3,4-OxadiazolesAntimicrobial, Anti-inflammatoryCyclization of acylhydrazones using an acid catalyst or dehydrating agent. beilstein-journals.org
PyrazolesAnticancer, AnalgesicCondensation with 1,3-dicarbonyl compounds. beilstein-journals.org
BenzimidazolesAntiviral, AnticancerReaction with o-phenylenediamines followed by cyclization. nih.gov
BenzodiazepinesAnxiolytic, AnticonvulsantMulti-step synthesis involving cyclization with appropriate precursors. nih.gov

Contributions to Materials Science: Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of novel functional materials. The precursor, 3-chloro-5-fluorobenzoic acid, is noted for its applications in material science. The incorporation of halogen atoms can significantly influence the solid-state packing, thermal stability, and electronic properties of organic molecules. rsc.org

This compound can serve as a precursor for ligands used in metal complexes or for purely organic molecules intended for electronic applications, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. rsc.org The performance of these devices is highly dependent on the electronic properties (e.g., HOMO/LUMO energy levels) of the materials used. nih.gov

Derivatives of this compound, particularly its acylhydrazones, possess the structural features necessary for creating materials with nonlinear optical (NLO) properties. NLO materials require molecules with a significant difference in dipole moment between their ground and excited states. This is often achieved in molecules that have an electron-donating group and an electron-withdrawing group connected by a conjugated π-system (a "push-pull" system).

An acylhydrazone derived from this compound can be designed to form such a system. The 3-chloro-5-fluorobenzoyl moiety acts as an electron-withdrawing group, which can be connected via the conjugated C=N bond of the hydrazone to a suitable electron-donating group. Furthermore, the ability of hydrazones to form extensive intermolecular hydrogen bonds in the solid state can facilitate a non-centrosymmetric crystal packing, which is a prerequisite for second-order NLO effects. nih.gov While direct studies on this specific compound may be limited, the molecular framework is highly conducive to the design of new NLO materials.

Applications in Coordination Chemistry: Design of Novel Ligands for Metal Complexes

The hydrazide moiety (-CONHNH2) of this compound presents a versatile scaffold for the design of novel ligands for metal complexes. The presence of both oxygen and nitrogen donor atoms allows for various coordination modes. Benzohydrazides and their derivatives, such as hydrazones, are well-documented for their ability to form stable complexes with a wide range of transition metal ions. biomedgrid.comresearchgate.netbiomedgrid.comiosrjournals.org These ligands can coordinate to metal centers in either a neutral or deprotonated (enolic) form, leading to diverse structural and electronic properties of the resulting metal complexes. iosrjournals.org

The coordination versatility of hydrazide-based ligands is a key factor in their utility. They can act as bidentate, tridentate, or even bridging ligands, facilitating the construction of both mononuclear and polynuclear metal complexes. The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands. biomedgrid.comiosrjournals.org

The substituents on the phenyl ring of this compound, namely the chloro and fluoro groups, are expected to influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes. These electron-withdrawing groups can affect the pKa of the N-H protons and the electron density on the donor atoms, thereby modulating the ligand's coordination behavior.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
Neutral BidentateCarbonyl Oxygen, Amino NitrogenCo(II), Ni(II), Cu(II), Zn(II)
Deprotonated BidentateEnolic Oxygen, Azomethine NitrogenVO(II), Mn(II), Cu(II)

This table is a representation of potential coordination modes based on the behavior of similar benzohydrazide ligands.

Development of Catalytic Systems Utilizing Metal Complexes

Metal complexes derived from hydrazide-based ligands have shown promise in various catalytic applications. bcrec.id While there is no specific research on the catalytic use of this compound complexes, the general principles of hydrazide-based catalysts suggest potential avenues for exploration. The ability of the ligand to stabilize different oxidation states of the metal center is a crucial aspect of catalytic activity.

For instance, metal complexes of ligands structurally similar to this compound have been investigated for their catalytic activity in oxidation reactions. bcrec.id The design of such catalytic systems often involves the synthesis of a metal complex with a specific geometry and electronic environment around the metal center, which is dictated by the coordinating ligand.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound Analogs

Reaction TypeMetal IonLigand TypeReference
Oxidation of AlcoholsZn(II)Acetylbenzoic Acid bcrec.id
PolymerizationZn(II)Bromosalicylaldehyde bcrec.id

This table presents catalytic applications of metal complexes with ligands analogous to this compound, highlighting the potential for similar reactivity.

The development of catalytic systems based on this compound would involve synthesizing its metal complexes and screening them for activity in various organic transformations. The electronic modifications introduced by the chloro and fluoro substituents could potentially enhance catalytic efficiency or selectivity compared to unsubstituted benzohydrazide ligands.

Exploration of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters connected by organic ligands. nih.govnih.gov The versatile coordination behavior and potential for forming bridging interactions make benzohydrazide derivatives interesting candidates for the construction of CPs and MOFs.

While there are no reports of CPs or MOFs specifically using this compound, the principles of crystal engineering suggest its potential utility. The directional bonding provided by the hydrazide group, combined with the ability to form hydrogen bonds, could lead to the formation of robust and porous frameworks. The halogen substituents on the phenyl ring could also participate in halogen bonding, providing an additional tool for directing the self-assembly of the network structure.

The construction of CPs and MOFs from this compound would involve reacting the ligand with suitable metal salts under solvothermal or other controlled conditions. The resulting materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity, stemming from both the organic linker and the metal centers. nih.gov

Current Research Gaps, Challenges, and Future Research Directions

Unaddressed Challenges in Synthetic Scalability and Purity of 3-Chloro-5-fluorobenzohydrazide

The translation of promising laboratory-scale syntheses of this compound to industrial production is not without its hurdles. Key challenges lie in ensuring both the scalability of the synthetic process and the high purity of the final product, which are critical for its potential use in pharmaceutical applications.

The synthesis of di-substituted aromatic compounds like this compound can often lead to the formation of regioisomers, which are molecules with the same chemical formula but different arrangements of the substituents on the aromatic ring. cas.cn For instance, during the synthesis of the precursor 3-chloro-5-fluorophenol, several regioisomeric impurities can arise. cas.cn The separation of these closely related impurities from the desired product can be a significant challenge, often requiring sophisticated and costly purification techniques such as chromatography. nih.gov

Furthermore, the reaction conditions required for the synthesis of halogenated aromatic compounds can sometimes be harsh, involving strong acids or high temperatures, which may lead to the formation of byproducts and degradation of the desired compound. mdpi.com Ensuring consistent yields and purity on a large scale requires precise control over these reaction parameters. The development of more efficient and selective synthetic routes that minimize the formation of impurities and are amenable to large-scale production remains an active area of research. nih.gov

Table 1: Potential Regioisomeric Impurities in the Synthesis of this compound Precursors

Impurity NamePotential Point of Origin
2-Chloro-4-fluorophenolIsomeric starting material
3-Chloro-4-fluorophenolIsomeric starting material
2-Chloro-6-fluorophenolIsomeric starting material
Other dichlorinated or difluorinated phenolsSide reactions

Frontiers in Derivatization Chemistry: Exploring Novel Reaction Pathways and Libraries

The true potential of this compound lies in its ability to serve as a versatile scaffold for the creation of a diverse range of derivatives with unique biological activities. The hydrazide functional group is a key handle for derivatization, readily reacting with aldehydes and ketones to form hydrazones. frontiersin.orgnih.gov This reactivity allows for the introduction of a wide variety of substituents, enabling the exploration of a vast chemical space. frontiersin.orgnih.gov

Recent advances in synthetic chemistry are opening up new avenues for the derivatization of halogenated aromatic rings. Techniques such as transition metal-catalyzed cross-coupling reactions offer powerful tools for the selective functionalization of C-H bonds, allowing for the introduction of new substituents onto the aromatic core. cas.cn Furthermore, innovative methods for the late-stage halogenation of bioactive compounds are being developed, which could allow for the modification of the halogen substitution pattern on the benzohydrazide (B10538) scaffold itself. frontiersin.org

The development of novel, mild, and metal-free synthetic protocols is a key focus area. frontiersin.org These methods aim to provide high functional-group tolerance, making them compatible with a wide range of starting materials and enabling the synthesis of complex and diverse derivative libraries. frontiersin.org

Integration of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of new bioactive molecules from large chemical libraries is a cornerstone of modern drug discovery. researchgate.netoup.comresearchgate.netmdpi.comresearchgate.netumd.edunih.gov High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds against a specific biological target. researchgate.netoup.comresearchgate.netmdpi.comresearchgate.netumd.edunih.gov This technology, combined with the principles of combinatorial chemistry, provides a powerful platform for identifying promising lead compounds from libraries of this compound derivatives. frontiersin.orgresearchgate.netnih.gov

Combinatorial chemistry enables the systematic and rapid synthesis of large numbers of related compounds by combining a set of starting materials (building blocks) in all possible combinations. frontiersin.org In the context of this compound, this would involve reacting the core hydrazide with a library of different aldehydes or ketones to generate a diverse collection of hydrazone derivatives. These libraries can then be screened using HTS to identify compounds with desired biological activities, such as antibacterial or anticancer effects. researchgate.netaaai.org

The design of these screening libraries is crucial for maximizing the chances of finding a "hit." mdpi.com Libraries can be designed for diversity, to explore a wide range of chemical space, or focused on specific target classes where related compounds have shown activity. mdpi.commskcc.org

Table 2: Key Technologies in Derivative Discovery

TechnologyDescriptionRelevance to this compound
High-Throughput Screening (HTS)Automated testing of large numbers of compounds for biological activity. researchgate.netoup.comresearchgate.netmdpi.comresearchgate.netumd.edunih.govEnables rapid identification of active derivatives from large libraries. researchgate.netaaai.org
Combinatorial ChemistrySystematic synthesis of large libraries of related compounds. frontiersin.orgresearchgate.netnih.govFacilitates the creation of diverse derivative libraries for screening. frontiersin.org
Focused Screening LibrariesLibraries of compounds designed to be active against specific biological targets. mdpi.commskcc.orgCan increase the hit rate by targeting pathways where halogenated hydrazides are known to be active.

Advanced Elucidation of Structure-Function Relationships through Multi-Omics Approaches

Understanding how the specific structural features of a molecule relate to its biological function is fundamental to rational drug design. For derivatives of this compound, elucidating the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential. frontiersin.orgacs.org The presence and position of the chlorine and fluorine atoms on the aromatic ring can significantly influence the compound's properties, including its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields such as genomics, proteomics, and metabolomics, are becoming increasingly powerful tools in drug discovery. nih.govaaai.orgdntb.gov.uanih.govnih.govyoutube.comrsc.orgjapsonline.com By examining how a compound affects the entire biological system at multiple levels, researchers can gain a more comprehensive understanding of its mechanism of action. nih.govaaai.orgdntb.gov.uanih.govnih.govyoutube.comrsc.orgjapsonline.com

For example, treating cells with a this compound derivative and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the specific cellular pathways that are being targeted. nih.govaaai.orgdntb.gov.uanih.govnih.govyoutube.comrsc.orgjapsonline.com This information can then be used to guide the design of new derivatives with improved activity and reduced side effects.

Development of Next-Generation Computational Models for Predictive Analysis

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's biological activity and properties before it is even synthesized. rsc.org For this compound and its derivatives, computational approaches can be used to:

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. mdpi.comresearchgate.netrsc.orgnih.govbiorxiv.org These models can then be used to predict the activity of new, unsynthesized derivatives.

Simulate protein-ligand interactions: Molecular docking studies can be used to predict how a compound will bind to its target protein, providing insights into the key interactions that are responsible for its activity. researchgate.net

Predict toxicity: In silico toxicology models can be used to predict the potential toxicity of a compound, helping to identify and eliminate potentially harmful candidates early in the drug discovery process. nih.govoup.commskcc.orgdntb.gov.ua

The development of more accurate and sophisticated computational models, driven by advances in machine learning and artificial intelligence, will further accelerate the discovery and optimization of new drugs based on the this compound scaffold. rsc.org

Expansion of Applicability into Emerging Chemical and Biological Domains

The unique properties of halogenated compounds, including their ability to form specific interactions with biological targets, make them attractive candidates for a wide range of applications. nih.gov Derivatives of this compound have the potential to be developed not only as therapeutic agents but also as valuable tools for chemical biology research. aaai.orgacs.orgnih.govnih.govmdpi.comresearchgate.net

One emerging area of application is the development of chemical probes . aaai.orgacs.orgnih.govnih.govmdpi.comresearchgate.net These are small molecules that can be used to study the function of proteins and other biological molecules in their native cellular environment. By attaching a fluorescent tag or other reporter group to a this compound derivative, researchers can create probes that can be used to visualize and track the localization and activity of their target protein within living cells. aaai.org

Furthermore, the exploration of novel biological targets for halogenated hydrazides is an active area of research. As our understanding of disease biology grows, new opportunities will emerge for the application of these compounds in areas such as neurodegenerative diseases, infectious diseases, and cancer. The versatility of the this compound scaffold, combined with the power of modern drug discovery technologies, positions it as a promising platform for the development of the next generation of medicines and research tools.

Q & A

Q. Q1. What are the common synthetic routes for 3-Chloro-5-fluorobenzohydrazide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via hydrazide formation from its benzoic acid precursor. A two-step approach is recommended:

Esterification : React 3-chloro-5-fluorobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .

Hydrazinolysis : Treat the ester with hydrazine hydrate in anhydrous ethanol under reflux (60–70°C, 6–8 hours) to yield the hydrazide derivative.
Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
  • Recrystallization from ethanol/water mixtures (1:3 v/v) achieves >97% purity, as verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): Look for NH₂ protons at δ 9.2–9.5 ppm (broad singlet) and aromatic protons in the δ 7.3–8.1 ppm range .
    • ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 165–168 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include N-H stretch (3250–3350 cm⁻¹), C=O stretch (1640–1680 cm⁻¹), and C-Cl/F vibrations (750–800 cm⁻¹) .
  • X-ray Crystallography : Resolve the crystal structure to confirm planarity of the hydrazide moiety and dihedral angles between aromatic rings (e.g., N-N-C=O torsion angle ~10°) .

Physicochemical Properties

Q. Q3. How do solubility and stability profiles of this compound influence experimental design?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration) .
  • Stability :
    • Store at −20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis.
    • Monitor degradation via TLC (silica gel, chloroform/methanol 9:1); hydrolyzed products show lower Rf values .

Safety and Handling

Q. Q4. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as halogenated waste .
  • Acute Exposure : In case of skin contact, wash with 10% ethanol/water solution; for inhalation, move to fresh air and seek medical evaluation .

Advanced Mechanistic Studies

Q. Q5. How can researchers investigate the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Kinetic Studies :
    • Use UV-Vis spectroscopy to track reaction rates with amines (e.g., aniline) in THF at 25°C. Monitor absorbance at λ = 270 nm (C=O decay) .
  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify electronic effects of Cl/F substituents on reaction barriers .

Data Contradictions

Q. Q6. How should researchers resolve conflicting literature data on the biological activity of this compound derivatives?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of IC₅₀ values across studies, stratifying by assay type (e.g., enzyme inhibition vs. cell viability) and structural modifications (e.g., substituents on the hydrazide) .
  • Experimental Validation : Reproduce key studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .

Applications in Drug Discovery

Q. Q7. What strategies are effective for optimizing this compound as a pharmacophore in antimicrobial agents?

Methodological Answer:

  • SAR Studies :
    • Modify the hydrazide group to thiocarbazides or semicarbazides and test against Gram-negative bacteria (e.g., E. coli ATCC 25922) via broth microdilution .
  • Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays (FIC index <0.5 indicates synergy) .

Advanced Analytical Challenges

Q. Q8. How can trace impurities in this compound be identified and quantified?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities via MRM transitions (e.g., m/z 189 → 143 for hydrolyzed byproducts) .
  • Limits of Quantification (LOQ) : Achieve ≤0.1% sensitivity using external calibration curves (R² >0.99) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.